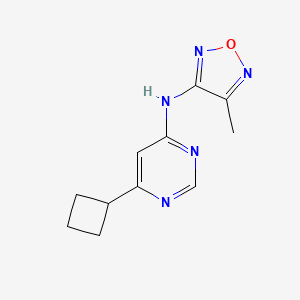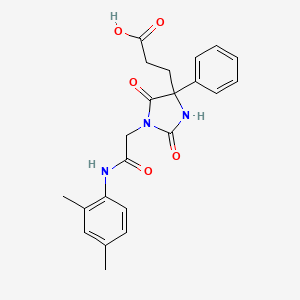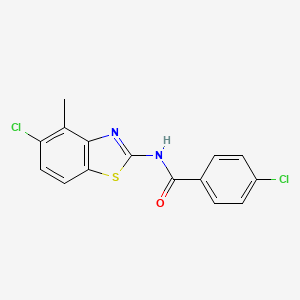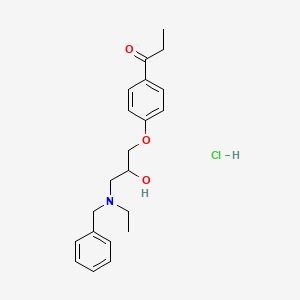
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular signaling pathways, including those involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine has been shown to exhibit potent inhibitory activity against various kinases, including c-Met, Axl, and Mer. It has also been found to have anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory disorders. In addition, it has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine is its potent inhibitory activity against various kinases, making it a useful tool for studying kinase signaling pathways. It also has good pharmacokinetic properties, making it a potential drug candidate for further development. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine. One area of interest is the development of more potent and selective kinase inhibitors based on this compound. Another potential direction is the investigation of its anti-inflammatory and analgesic properties for the treatment of various inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine involves the reaction of 6-cyclobutyl-4-methylpyrimidin-2-amine with ethyl chloroformate and sodium azide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with hydrazine hydrate to yield the final product.
Scientific Research Applications
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various kinases, including the tyrosine kinase c-Met, which is involved in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
N-(6-cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-11(16-17-15-7)14-10-5-9(12-6-13-10)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMQMXVNUFYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC2=NC=NC(=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole](/img/structure/B2634912.png)



![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B2634918.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634919.png)

![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)


![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)
![tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2634931.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2634935.png)